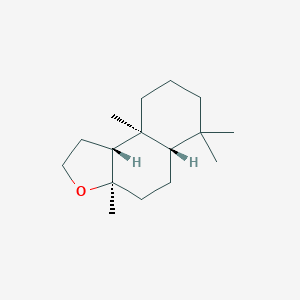

(-)-Ambroxide

Cat. No. B145951

Key on ui cas rn:

6790-58-5

M. Wt: 236.39 g/mol

InChI Key: YPZUZOLGGMJZJO-LQKXBSAESA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08084237B2

Procedure details

In this example, the ability of Ascomycete sp. KSM-JL2842 for producing a dodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan intermediate was examined. At the outset, a platinum loopful of Ascomycete sp. KSM-JL2842 was inoculated into 2.1% YM broth (Becton Dickinson), shake-culture was conducted at 25° C. for 2 days, and the resultants were designated as starter strains. Subsequently, the starter strains were inoculated into a medium containing 2.1% YM broth, 0.1% magnesium sulfate heptahydrate, 1% Tween 80, and 2% sclareol to a concentration of 2%, and shake culture was conducted at 25° C. The culture solution was subjected to extraction and GC analysis via the method of Example 1, and the amounts of the dodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan intermediates to be produced were determined. The results are shown in Table 3. The units for the numerical values shown in Table 3 are “g/l.”

[Compound]

Name

Tween 80

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Mg+2].[CH3:14][C@@:15]12[C@@H:24]([CH2:25][CH2:26][C@@](O)(C=C)C)[C@@:23]([OH:33])([CH3:32])[CH2:22][CH2:21][C@H:20]1[C:19]([CH3:35])([CH3:34])[CH2:18][CH2:17][CH2:16]2>[Pt]>[CH3:32][C:23]12[CH2:22][CH2:21][CH:20]3[C:15]([CH3:14])([CH2:16][CH2:17][CH2:18][C:19]3([CH3:34])[CH3:35])[CH:24]1[CH2:25][CH2:26][O:33]2 |f:0.1.2.3.4.5.6.7.8|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Mg+2]

|

[Compound]

|

Name

|

Tween 80

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[C@]12CCCC([C@@H]1CC[C@@]([C@@H]2CC[C@](C)(C=C)O)(C)O)(C)C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Pt]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was conducted at 25° C

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The culture solution was subjected to extraction and GC analysis via the method of Example 1

|

Outcomes

Product

Details

Reaction Time |

2 d |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC12OCCC1C1(CCCC(C1CC2)(C)C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08084237B2

Procedure details

In this example, the ability of Ascomycete sp. KSM-JL2842 for producing a dodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan intermediate was examined. At the outset, a platinum loopful of Ascomycete sp. KSM-JL2842 was inoculated into 2.1% YM broth (Becton Dickinson), shake-culture was conducted at 25° C. for 2 days, and the resultants were designated as starter strains. Subsequently, the starter strains were inoculated into a medium containing 2.1% YM broth, 0.1% magnesium sulfate heptahydrate, 1% Tween 80, and 2% sclareol to a concentration of 2%, and shake culture was conducted at 25° C. The culture solution was subjected to extraction and GC analysis via the method of Example 1, and the amounts of the dodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan intermediates to be produced were determined. The results are shown in Table 3. The units for the numerical values shown in Table 3 are “g/l.”

[Compound]

Name

Tween 80

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Mg+2].[CH3:14][C@@:15]12[C@@H:24]([CH2:25][CH2:26][C@@](O)(C=C)C)[C@@:23]([OH:33])([CH3:32])[CH2:22][CH2:21][C@H:20]1[C:19]([CH3:35])([CH3:34])[CH2:18][CH2:17][CH2:16]2>[Pt]>[CH3:32][C:23]12[CH2:22][CH2:21][CH:20]3[C:15]([CH3:14])([CH2:16][CH2:17][CH2:18][C:19]3([CH3:34])[CH3:35])[CH:24]1[CH2:25][CH2:26][O:33]2 |f:0.1.2.3.4.5.6.7.8|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Mg+2]

|

[Compound]

|

Name

|

Tween 80

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[C@]12CCCC([C@@H]1CC[C@@]([C@@H]2CC[C@](C)(C=C)O)(C)O)(C)C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Pt]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was conducted at 25° C

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The culture solution was subjected to extraction and GC analysis via the method of Example 1

|

Outcomes

Product

Details

Reaction Time |

2 d |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC12OCCC1C1(CCCC(C1CC2)(C)C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08084237B2

Procedure details

In this example, the ability of Ascomycete sp. KSM-JL2842 for producing a dodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan intermediate was examined. At the outset, a platinum loopful of Ascomycete sp. KSM-JL2842 was inoculated into 2.1% YM broth (Becton Dickinson), shake-culture was conducted at 25° C. for 2 days, and the resultants were designated as starter strains. Subsequently, the starter strains were inoculated into a medium containing 2.1% YM broth, 0.1% magnesium sulfate heptahydrate, 1% Tween 80, and 2% sclareol to a concentration of 2%, and shake culture was conducted at 25° C. The culture solution was subjected to extraction and GC analysis via the method of Example 1, and the amounts of the dodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan intermediates to be produced were determined. The results are shown in Table 3. The units for the numerical values shown in Table 3 are “g/l.”

[Compound]

Name

Tween 80

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Mg+2].[CH3:14][C@@:15]12[C@@H:24]([CH2:25][CH2:26][C@@](O)(C=C)C)[C@@:23]([OH:33])([CH3:32])[CH2:22][CH2:21][C@H:20]1[C:19]([CH3:35])([CH3:34])[CH2:18][CH2:17][CH2:16]2>[Pt]>[CH3:32][C:23]12[CH2:22][CH2:21][CH:20]3[C:15]([CH3:14])([CH2:16][CH2:17][CH2:18][C:19]3([CH3:34])[CH3:35])[CH:24]1[CH2:25][CH2:26][O:33]2 |f:0.1.2.3.4.5.6.7.8|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Mg+2]

|

[Compound]

|

Name

|

Tween 80

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[C@]12CCCC([C@@H]1CC[C@@]([C@@H]2CC[C@](C)(C=C)O)(C)O)(C)C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Pt]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was conducted at 25° C

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The culture solution was subjected to extraction and GC analysis via the method of Example 1

|

Outcomes

Product

Details

Reaction Time |

2 d |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC12OCCC1C1(CCCC(C1CC2)(C)C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |